Technical Guide: 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS No. 70232-59-6)
Technical Guide: 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS No. 70232-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-methyl-3-nitropyridin-2-amine is a halogenated and nitrated pyridine derivative. Its chemical structure, featuring a bromine atom, a nitro group, and a methylamino group on a pyridine ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and a detailed experimental protocol for its application in cross-coupling reactions.
Chemical Properties and Data
The key chemical properties of 5-Bromo-N-methyl-3-nitropyridin-2-amine are summarized in the table below. Currently, detailed experimental data such as NMR and mass spectrometry are not widely published in the public domain. Commercial suppliers like Sigma-Aldrich indicate that they do not collect analytical data for this specific product.
| Property | Value |
| CAS Number | 70232-59-6 |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Solid (form may vary) |
| InChI | 1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) |
| SMILES | CNc1ncc(Br)cc1--INVALID-LINK--=O |
Synthesis Protocol
Note: The following protocol is a hypothetical pathway and has not been experimentally validated from available literature.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (from 2-Amino-5-bromopyridine)
A detailed and validated protocol for this step is available in the literature. It involves the nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Step 2: N-methylation of 2-Amino-5-bromo-3-nitropyridine
This step would involve the selective methylation of the amino group. Care must be taken to avoid methylation of the pyridine ring nitrogen.
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Reactants:
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2-Amino-5-bromo-3-nitropyridine
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A methylating agent (e.g., methyl iodide, dimethyl sulfate)
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A suitable base (e.g., sodium hydride, potassium carbonate)
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An appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
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Procedure (General Outline):
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Dissolve 2-amino-5-bromo-3-nitropyridine in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture in an ice bath.
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Slowly add the base to the solution to deprotonate the amino group.
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Add the methylating agent dropwise while maintaining the low temperature.
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Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Experimental Protocols for Reactions
5-Bromo-N-methyl-3-nitropyridin-2-amine serves as a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The following protocol is adapted from a patent describing the synthesis of deubiquitylating enzyme (DUB) inhibitors.[1]
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Objective: To synthesize N-methyl-3-nitro-5-phenylpyridin-2-amine.
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Reactants and Reagents:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| 5-Bromo-N-methyl-3-nitropyridin-2-amine | 232.03 | 0.5 g | 2.16 | 1.0 |
| Phenylboronic acid | 121.93 | 0.52 g | 4.32 | 2.0 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 0.54 g | 6.49 | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 731.74 | 0.176 g | 0.216 | 0.1 |
| Dimethylformamide (DMF) | - | 5 mL | - | - |
| Water (H₂O) | - | 1 mL | - | - |
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Procedure:
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To a solution of 5-bromo-N-methyl-3-nitropyridin-2-amine (0.5 g, 2.16 mmol) in a mixture of DMF and water (5:1 mL), add phenylboronic acid (0.52 g, 4.32 mmol) and sodium bicarbonate (0.54 g, 6.49 mmol) at room temperature.[1]
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Degas the reaction mixture for 15 minutes.[1]
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Add PdCl₂(dppf) (0.176 g, 0.216 mmol) to the mixture.[1]
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Heat the reaction mixture at 120 °C in a microwave reactor for 1 hour.[1]
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After cooling to room temperature, pour the resulting mixture into water (100 mL).[1]
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The subsequent workup would typically involve extraction with an organic solvent, followed by washing, drying, and purification of the product.
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Visualizations
Plausible Synthetic Workflow
The following diagram illustrates a potential synthetic route to 5-Bromo-N-methyl-3-nitropyridin-2-amine and its subsequent use in a Suzuki coupling reaction.
Caption: Plausible synthesis and reaction workflow for 5-Bromo-N-methyl-3-nitropyridin-2-amine.
Logical Relationship in Drug Discovery Context
The use of 5-Bromo-N-methyl-3-nitropyridin-2-amine in the synthesis of DUB inhibitors highlights its role as a key intermediate in the drug discovery process.
Caption: Role as a building block in a drug discovery workflow.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that 5-Bromo-N-methyl-3-nitropyridin-2-amine itself is an active modulator of any specific signaling pathway. Its primary role, as documented, is that of a chemical intermediate used in the synthesis of more complex molecules which may have biological activity. For instance, the patent mentioning this compound is related to the development of inhibitors for deubiquitylating enzymes (DUBs), which are crucial in the ubiquitin-proteasome system that regulates a vast number of cellular processes. However, the biological activity is associated with the final products of the synthesis, not this particular starting material.
Conclusion
5-Bromo-N-methyl-3-nitropyridin-2-amine is a valuable chemical intermediate for researchers in organic synthesis and drug discovery. While a definitive synthesis protocol is not publicly available, its utility in Suzuki-Miyaura cross-coupling reactions is documented. This guide provides the available technical information to support its use in the laboratory. Further research into its synthesis and reactivity is warranted to fully explore its potential in the development of novel chemical entities.
